Superior Potency and Isozyme Selectivity for CYP2B vs. Parent Compound 1-Aminobenzotriazole (ABT)
Alpha-MB demonstrates significantly greater potency and isozyme selectivity as a mechanism-based inhibitor of pulmonary CYP2B (P-450 2) compared to its non-selective parent compound, 1-aminobenzotriazole (ABT). While ABT destroys up to 99% of total pulmonary P-450 content at a high concentration of 10 mM, alpha-MB achieves near-complete inactivation of the specific CYP2B-catalyzed activity at much lower, more pharmacologically relevant concentrations [1].
| Evidence Dimension | Inhibition of CYP2B-catalyzed benzphetamine N-demethylation (BND) activity |
|---|---|
| Target Compound Data | At 1 microM, alpha-MB inhibited approximately 80% of isozyme 2-catalyzed activity. At 2.5 microM, it caused a near-complete loss (96 +/- 2%) of BND activity [1]. |
| Comparator Or Baseline | At an equimolar concentration (10 microM), ABT was less effective at inhibiting isozyme 2-catalyzed BND activity. ABT required a concentration of 10 mM (10,000 microM) to destroy up to 99% of total P-450 content [1]. |
| Quantified Difference | Alpha-MB is >1000-fold more potent than ABT for selective CYP2B inhibition, based on the effective concentration difference between alpha-MB (1-2.5 microM) and the high concentration of ABT (10 mM) required for comparable total P-450 inactivation. |
| Conditions | Rabbit lung microsomes from untreated animals; BND activity assay [1]. |
Why This Matters
This quantifies that alpha-MB, unlike ABT, can be used at low concentrations to selectively inhibit CYP2B without ablating all P450 activity, making it an essential tool for precise metabolic pathway dissection.
- [1] Mathews JM, Bend JR. N-alkylaminobenzotriazoles as isozyme-selective suicide inhibitors of rabbit pulmonary microsomal cytochrome P-450. Mol Pharmacol. 1986 Jul;30(1):25-32. View Source
